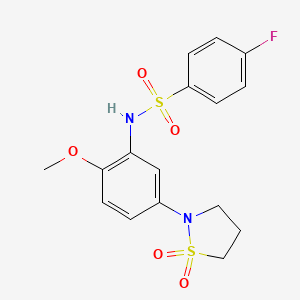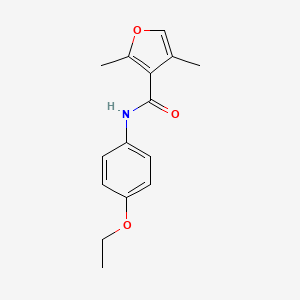![molecular formula C17H17N5O2 B2764999 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899752-21-7](/img/structure/B2764999.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase. GABA aminotransferase is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and cognition.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents and inhibitors of specific enzymes. For instance, novel pyrazolopyrimidines derivatives were synthesized to assess their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) of these compounds was explored to understand their biological activities better (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Activities
Another study focused on synthesizing novel pyrazole and pyrimidine derivatives, demonstrating excellent in vitro antitumor activity against the MCF-7 cell line and showing high antimicrobial and antioxidant activities. Density functional theory (DFT) calculations were conducted to investigate the equilibrium geometry of these derivatives, providing insights into their biological activity through a correlation with quantum chemical parameters (Farag & Fahim, 2019).
Antiinflammatory Properties Without Ulcerogenic Activity
Research into pyrazolo[1,5-a]pyrimidines aimed at identifying compounds with antiinflammatory properties found specific derivatives that showed high activity and a better therapeutic index than traditional drugs, without the associated ulcerogenic activity. This discovery points to the potential for developing safer antiinflammatory medications (Auzzi et al., 1983).
Adenosine Receptor Affinity
Compounds within the pyrazolo[3,4-d]pyrimidine class have also been investigated for their affinity towards adenosine receptors, which are significant in various physiological processes. One study reported a compound with significant antagonist activity at the A1 adenosine receptor, highlighting its potential in therapeutic applications (Quinn et al., 1991).
Antimicrobial Activity
Additionally, the antimicrobial activities of pyrazolo[3,4-d]pyrimidine derivatives were explored, with some compounds demonstrating moderate to outstanding activity against various bacterial and fungal strains. This suggests their potential as lead compounds for developing new antimicrobial agents (El-sayed et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(12-6-4-5-7-12)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZFEDCQWKRCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B2764916.png)
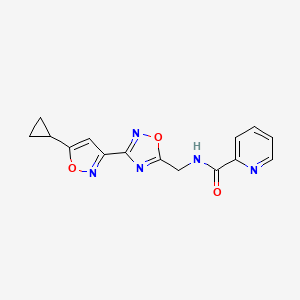
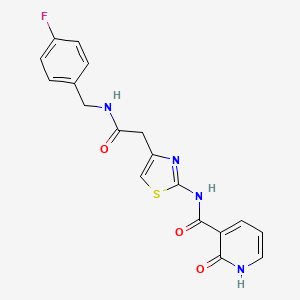
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2764921.png)
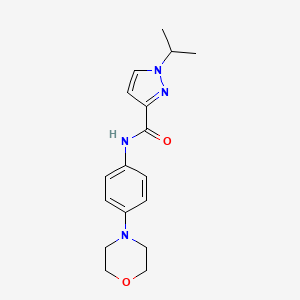
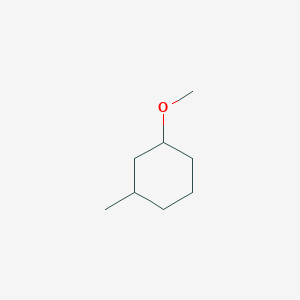


![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)
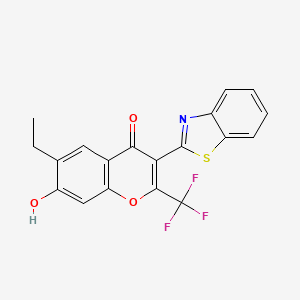
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
